![molecular formula C22H24O6 B14687509 [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol CAS No. 31337-51-6](/img/structure/B14687509.png)
[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol is a complex organic compound characterized by its multiple methoxy groups and hydroxymethyl functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and naphthalene derivatives. The synthetic route may involve:
Aldol Condensation: Combining 3,4-dimethoxybenzaldehyde with a suitable naphthalene derivative under basic conditions to form an intermediate.
Reduction: Reducing the intermediate using reagents like sodium borohydride to introduce the hydroxymethyl group.
Methoxylation: Introducing methoxy groups through methylation reactions using reagents such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with varied functional groups replacing methoxy groups.
科学的研究の応用
Chemistry
In chemistry, [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest in pharmacology. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry
Industrially, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism by which [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different core structure.
5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione: Another compound with methoxy groups and a cyclohexane core.
Uniqueness
What sets [1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol apart is its naphthalene core combined with multiple methoxy and hydroxymethyl groups, providing unique chemical and biological properties not found in simpler analogues.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
31337-51-6 |
|---|---|
分子式 |
C22H24O6 |
分子量 |
384.4 g/mol |
IUPAC名 |
[4-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-6,7-dimethoxynaphthalen-2-yl]methanol |
InChI |
InChI=1S/C22H24O6/c1-25-18-6-5-13(8-19(18)26-2)22-16-10-21(28-4)20(27-3)9-14(16)7-15(11-23)17(22)12-24/h5-10,23-24H,11-12H2,1-4H3 |
InChIキー |
XLIGEVMSLRBZGG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2CO)CO)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


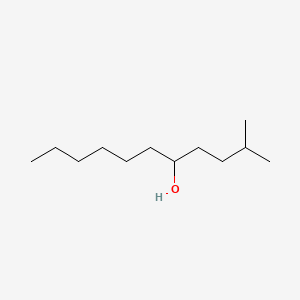
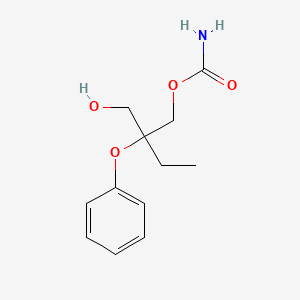
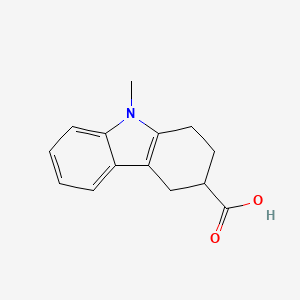

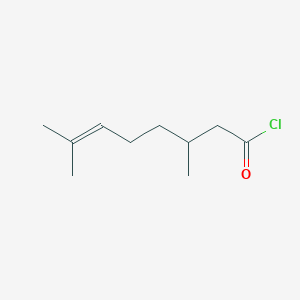
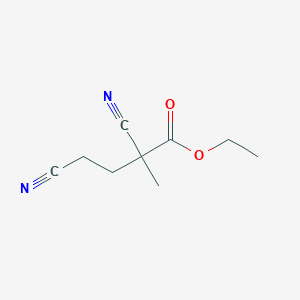
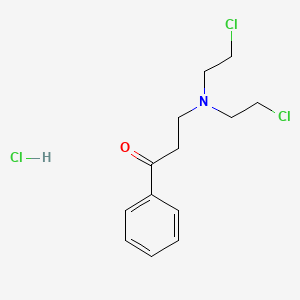

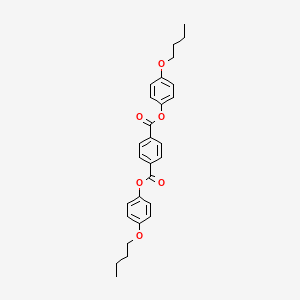

![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

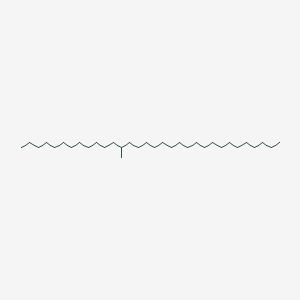
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
